molecular formula C14H16N2O B2806596 6-(3,4-dimethylphenyl)-2-ethyl-2,3-dihydropyridazin-3-one CAS No. 922952-86-1

6-(3,4-dimethylphenyl)-2-ethyl-2,3-dihydropyridazin-3-one

Cat. No.: B2806596
CAS No.: 922952-86-1
M. Wt: 228.295
InChI Key: FUYMBUJTHQZFEA-UHFFFAOYSA-N
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Description

6-(3,4-dimethylphenyl)-2-ethyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazine ring substituted with a 3,4-dimethylphenyl group and an ethyl group

Scientific Research Applications

6-(3,4-dimethylphenyl)-2-ethyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Material Science: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific desired characteristics.

Mechanism of Action

This typically applies to bioactive compounds and involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets (SDS) are often a good source of this information .

Future Directions

This involves a discussion of potential future research directions. This could include potential applications of the compound, or new reactions that it could be used in .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethylphenyl)-2-ethyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone, which then undergoes cyclization to yield the desired pyridazinone. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethylphenyl)-2-ethyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring or the phenyl group are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dimethylphenyl)-2-methylpyridazin-3-one
  • 6-(3,4-Dimethylphenyl)-2-propylpyridazin-3-one
  • 6-(3,4-Dimethylphenyl)-2-butylpyridazin-3-one

Uniqueness

6-(3,4-dimethylphenyl)-2-ethyl-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological activities. These differences make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-ethylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-4-16-14(17)8-7-13(15-16)12-6-5-10(2)11(3)9-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYMBUJTHQZFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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